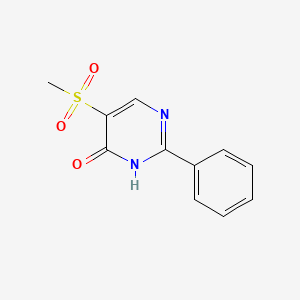

5-(甲磺酰基)-2-苯基-4-嘧啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylsulfonyl is a functional group in organic chemistry, which is characterized by the R-SO2-CH3 structure (where R is the rest of the molecule). It’s often used in the synthesis of various organic compounds. Pyrimidinol refers to a type of compound that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the transformation of the methylsulfonyl group or reactions at the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol” would depend on its specific structure. For example, the presence of the methylsulfonyl group could make the compound more polar and increase its boiling point .科学研究应用

合成和抗菌性能

研究表明,合成具有与 5-(甲磺酰基)-2-苯基-4-嘧啶醇相似的结构的杂环化合物,当将其掺入聚氨酯清漆和印刷油墨浆等材料中时,显示出显着的抗菌作用。这些化合物对各种微生物菌株表现出非常好的抗菌活性,表明在表面涂层中防止微生物生长的潜在应用 (El‐Wahab 等人,2015)。

抗叶酸活性

结构上与 5-(甲磺酰基)-2-苯基-4-嘧啶醇相关的化合物已被合成,作为二氢叶酸还原酶 (DHFR) 等生物靶标的潜在抑制剂,展示出显着的抗肿瘤和抗菌活性。这些发现表明它们在开发针对癌症和机会性病原体引起的感染的新型治疗剂方面的适用性 (Gangjee 等人,2007)。

缓蚀

研究还探讨了嘧啶衍生物在缓蚀中的应用,特别是在酸性环境中对 C 钢表面的缓蚀。这些化合物有效地减少了腐蚀,表明它们在保护工业材料免受酸性损伤方面的效用,从而延长了它们的服役寿命 (Abdel Hameed 等人,2020)。

血清素受体拮抗剂

另一个应用领域涉及合成和评估嘧啶衍生物作为血清素 5-HT(6) 受体拮抗剂。这些化合物在调节血清素诱导的反应方面显示出前景,表明在神经和精神疾病治疗中的潜在应用 (Ivachtchenko 等人,2011)。

新型抗菌剂

使用嘧啶衍生物开发新型抗菌剂一直是活跃的研究领域。这些化合物显示出的活性超过了参考药物,表明它们在对抗耐药菌株和促进新型抗菌疗法的开发方面的潜力 (Alsaedi 等人,2019)。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures, such as purines and pyrimidines, play crucial roles in nucleotide biosynthesis . Therefore, it’s plausible that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol could influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as selexipag, have been studied . These studies could provide insights into the potential ADME properties of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol, but direct studies on this specific compound are needed to confirm its pharmacokinetic properties.

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory and antimicrobial effects . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can influence the efficacy and stability of many chemical compounds . Therefore, it’s plausible that similar factors could influence the action of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol.

安全和危害

未来方向

属性

IUPAC Name |

5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKMVHBZGFCXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)

![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)